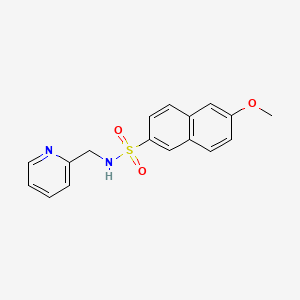![molecular formula C17H27NO3S B602964 Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine CAS No. 1206148-29-9](/img/structure/B602964.png)
Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclohexyl and ethyl group attached to a benzenesulfonamide core, with methoxy and dimethyl substitutions on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the following steps:
N-alkylation: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is reacted with cyclohexylamine and ethylamine under basic conditions to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-4,5-dimethylbenzenesulfonamide.
Reduction: Formation of N-cyclohexyl-N-ethyl-2-methoxy-4,5-dimethylbenzeneamine.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
- N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
- N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide
Comparison: Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methoxy and dimethyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Propiedades
Número CAS |
1206148-29-9 |
|---|---|
Fórmula molecular |
C17H27NO3S |
Peso molecular |
325.5g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-5-18(15-9-7-6-8-10-15)22(19,20)17-12-14(3)13(2)11-16(17)21-4/h11-12,15H,5-10H2,1-4H3 |
Clave InChI |
YYINUXSKLFNYFA-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)





![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)

amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
amine](/img/structure/B602901.png)
amine](/img/structure/B602904.png)
